1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one
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Overview
Description
1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one is a complex organic compound that features a combination of several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the benzimidazole and pyrazole rings, followed by their coupling with the piperazine moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with benzimidazole, pyrazole, and piperazine moieties. Examples include:
- 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
- 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine.
Uniqueness
What sets 1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one apart is its unique combination of these heterocyclic structures, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-27-11-13-28(14-12-27)16-22(30)29-21(15-20(26-29)17-7-3-2-4-8-17)23-24-18-9-5-6-10-19(18)25-23/h2-10,21H,11-16H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUXOVWCWYEARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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